molecular formula C22H19ClN4O2S B2479990 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide CAS No. 862209-65-2

2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide

Cat. No. B2479990
M. Wt: 438.93
InChI Key: HHRMVTFRTOQDHH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C23H21ClN4O2S . It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C23H21ClN4O2S . It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . Further details about the exact structure would require more specific information or advanced analytical techniques.

Scientific Research Applications

Anticancer Properties

Research into similar compounds has demonstrated the potential for anticancer properties. For example, studies on sulfonamide derivatives have shown significant in vitro anticancer activity against various cancer cell lines, including breast and colon cancer. These findings suggest that compounds with similar structural features could be explored for their anticancer activities, providing a basis for the development of novel therapeutic agents (Ghorab et al., 2015).

Antimicrobial Effects

Compounds with structures similar to 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide have shown promising antimicrobial effects. For instance, studies have found that certain 1,3,4-oxadiazole and acetamide derivatives exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria. This suggests a potential application of such compounds in the development of new antimicrobial agents to combat resistant bacterial strains (Siddiqui et al., 2014).

Antioxidant Activity

The exploration of novel compounds for their antioxidant capabilities is crucial in the development of protective agents against oxidative stress-related diseases. Pyrazole-acetamide derivatives, for example, have been synthesized and characterized for their antioxidant activity. Such studies highlight the potential of compounds with similar molecular frameworks to act as antioxidants, which could be beneficial in preventing or treating diseases caused by oxidative damage (Chkirate et al., 2019).

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes has therapeutic implications in the treatment of various diseases. Research on compounds structurally related to 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide has shown potential in inhibiting enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. Such findings open avenues for the development of novel anti-inflammatory agents (Singh et al., 2005).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the biological activities observed for similar compounds, this compound could be a potential candidate for drug development .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-13-11-20(30-12-19(29)25-17-7-9-18(28)10-8-17)27-22(24-13)21(14(2)26-27)15-3-5-16(23)6-4-15/h3-11,28H,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRMVTFRTOQDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)O)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide

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